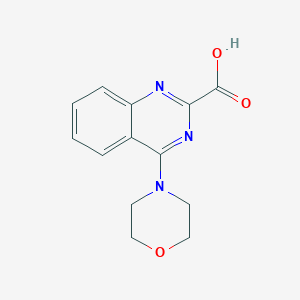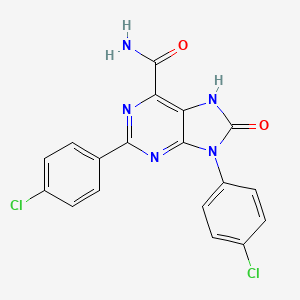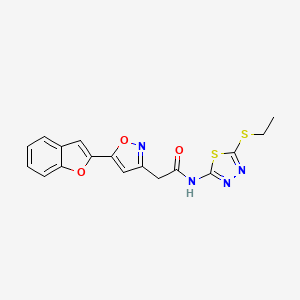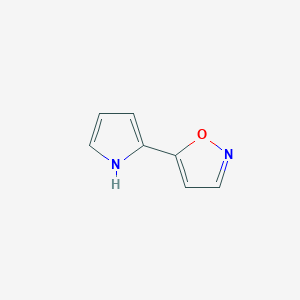
4-Morpholin-4-ylquinazoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholin-4-ylquinazoline-2-carboxylic acid is a heterocyclic compound that contains both a quinazoline and a morpholine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the morpholine ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-ylquinazoline-2-carboxylic acid typically involves the formation of the quinazoline ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline core. Subsequently, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholin-4-ylquinazoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups.
Aplicaciones Científicas De Investigación
4-Morpholin-4-ylquinazoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Morpholin-4-ylquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A simpler compound with a similar core structure but without the morpholine ring.
4-Morpholinylquinazoline: A related compound with different substituents on the quinazoline ring.
2-Quinazolinecarboxylic acid: Another related compound with a carboxylic acid group but lacking the morpholine moiety.
Uniqueness
4-Morpholin-4-ylquinazoline-2-carboxylic acid is unique due to the presence of both the morpholine and quinazoline rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific applications.
Propiedades
IUPAC Name |
4-morpholin-4-ylquinazoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(18)11-14-10-4-2-1-3-9(10)12(15-11)16-5-7-19-8-6-16/h1-4H,5-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFGUPDYMJLYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2378277.png)
![1-[(2-Cyanophenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2378279.png)


![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)
![4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)

![4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2378292.png)
![8-(4-benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378293.png)
![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378294.png)
![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)
![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)
